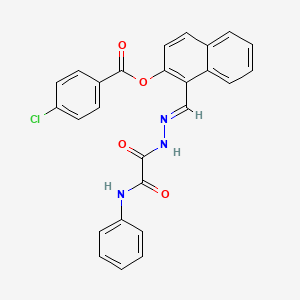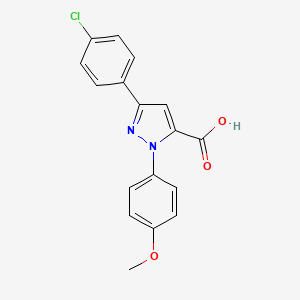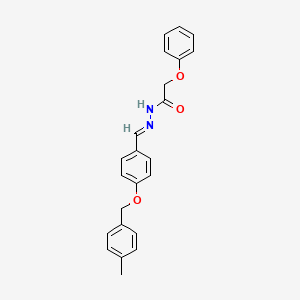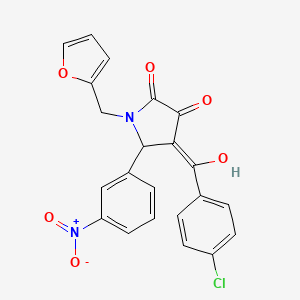
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Anilino(oxo)acetyl Intermediate: This step involves the reaction of aniline with oxalyl chloride to form the anilino(oxo)acetyl intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with 2-Naphthyl 4-Chlorobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 2-naphthyl 4-chlorobenzoate under specific reaction conditions to form the target compound.
Analyse Des Réactions Chimiques
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
1-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can be compared with similar compounds such as:
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate: This compound has a similar structure but includes a bromine atom instead of a chlorine atom.
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a phenyl group instead of a naphthyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
769157-23-5 |
|---|---|
Formule moléculaire |
C26H18ClN3O4 |
Poids moléculaire |
471.9 g/mol |
Nom IUPAC |
[1-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H18ClN3O4/c27-19-13-10-18(11-14-19)26(33)34-23-15-12-17-6-4-5-9-21(17)22(23)16-28-30-25(32)24(31)29-20-7-2-1-3-8-20/h1-16H,(H,29,31)(H,30,32)/b28-16+ |
Clé InChI |
FLSKRLXPFMJLJS-LQKURTRISA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025272.png)


![(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025304.png)
![N'-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12025309.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12025315.png)

![N'-[(3Z)-1-Benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B12025328.png)

![Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025332.png)
![4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12025343.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12025368.png)

